1-(2-Chloroethyl)-4-(4-nitrobenzene-1-sulfonyl)piperazine
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Overview
Description
1-(2-Chloroethyl)-4-(4-nitrobenzene-1-sulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-4-(4-nitrobenzene-1-sulfonyl)piperazine typically involves the reaction of piperazine with 2-chloroethyl chloride and 4-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-4-(4-nitrobenzene-1-sulfonyl)piperazine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although specific conditions would depend on the desired product.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted piperazine derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of oxidized piperazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-4-(4-nitrobenzene-1-sulfonyl)piperazine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloroethyl)piperazine: Lacks the nitrobenzenesulfonyl group.
4-(4-Nitrobenzene-1-sulfonyl)piperazine: Lacks the chloroethyl group.
1-(2-Bromoethyl)-4-(4-nitrobenzene-1-sulfonyl)piperazine: Similar structure but with a bromoethyl group instead of chloroethyl.
Uniqueness
1-(2-Chloroethyl)-4-(4-nitrobenzene-1-sulfonyl)piperazine is unique due to the presence of both the chloroethyl and nitrobenzenesulfonyl groups, which may confer specific chemical reactivity and biological activity.
Properties
CAS No. |
93172-09-9 |
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Molecular Formula |
C12H16ClN3O4S |
Molecular Weight |
333.79 g/mol |
IUPAC Name |
1-(2-chloroethyl)-4-(4-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C12H16ClN3O4S/c13-5-6-14-7-9-15(10-8-14)21(19,20)12-3-1-11(2-4-12)16(17)18/h1-4H,5-10H2 |
InChI Key |
WWQOHJJTXSNVME-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCl)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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